![molecular formula C18H14N2O4 B2895492 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899213-15-1](/img/structure/B2895492.png)
2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, also known as HMC-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMC-1 belongs to the family of chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel synthetic routes have been developed to create functionalized chromeno[2,3-d]pyrimidine derivatives, showcasing the versatility of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal activities, and potential as neuropeptide S receptor antagonists with antiallergic properties (Osyanin et al., 2014).
Biological Activities
- Research has identified various chromeno[2,3-d]pyrimidine derivatives with pronounced antitubercular, antibacterial, and antifungal activities. These compounds have been synthesized and evaluated against a range of microbial strains, demonstrating their potential in treating infectious diseases (Kamdar et al., 2011).
- Another study focused on the synthesis of chromeno[2,3-d]pyrimidine derivatives under ambient conditions without catalysts, revealing a straightforward method for creating pharmaceutically interesting compounds (Brahmachari & Nayek, 2017).
Anticancer Evaluation
- Some fused coumarino[4,3-d]pyrimidine derivatives have been synthesized and assessed for cytotoxicity against a hepatocellular carcinoma cell line, highlighting the potential of chromeno[2,3-d]pyrimidine compounds in cancer treatment (Sherif & Yossef, 2013).
Pharmacological Activities
- Research on substituted chromene compounds, including chromeno[2,3-d]pyrimidin-4-ones, has explored their analgesic, anticonvulsant, and anti-inflammatory activities, contributing valuable insights into their pharmacological profiles (Abdelwahab & Fekry, 2022).
Structural Characterization
- Studies on the crystal structure of chromeno[4,3-b]pyridin-2-yl)phenol compounds provide foundational knowledge for understanding the chemical and physical properties of these substances, facilitating further application in drug design (Yuan et al., 2010).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives have been shown to have diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . Therefore, it’s possible that this compound could affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of pyrimidine derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(3-hydroxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-7-3-4-10-9-13-17(22)19-16(20-18(13)24-15(10)14)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHRBNREJHBJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
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